4-Acetamido-N-(4-fluorophenyl)butanamide
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Overview
Description
4-Acetamido-N-(4-fluorophenyl)butanamide is an organic compound with the molecular formula C10H12FNO. It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-fluorophenyl group and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-fluorophenyl)butanamide typically involves the acylation of 4-fluoroaniline with butanoyl chloride, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Acetamido-N-(4-fluorophenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-N-(4-chlorophenyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
4-Acetamido-N-(4-bromophenyl)butanamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-acetamido-N-(4-fluorophenyl)butanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. These properties can enhance its efficacy and selectivity in biological applications .
Properties
CAS No. |
50841-31-1 |
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Molecular Formula |
C12H15FN2O2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
4-acetamido-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C12H15FN2O2/c1-9(16)14-8-2-3-12(17)15-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
BZKGHXZMXFPNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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